molecular formula C6H11BrO B1661872 2-Bromohexan-3-one CAS No. 98442-06-9

2-Bromohexan-3-one

Cat. No.: B1661872
CAS No.: 98442-06-9
M. Wt: 179.05 g/mol
InChI Key: SCOFXRPWXQJAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromohexan-3-one is a brominated aliphatic ketone with the molecular formula C₆H₁₁BrO (molecular weight: 179.06 g/mol). It features a ketone group at the third carbon and a bromine atom at the second carbon of a six-carbon chain. This structural arrangement renders it reactive in nucleophilic substitution (e.g., bromine displacement) and ketone-specific reactions (e.g., enolate formation).

Properties

IUPAC Name

2-bromohexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-3-4-6(8)5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOFXRPWXQJAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540934
Record name 2-Bromohexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98442-06-9
Record name 2-Bromohexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromohexan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromohexan-3-one can be synthesized through several methods. One common method involves the bromination of hexan-3-one. This reaction typically uses bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of hydrogen bromide (HBr) in the presence of a catalyst to achieve the bromination of hexan-3-one. This method allows for higher yields and better control over the reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at C2 undergoes bimolecular nucleophilic substitution (Sₙ2) due to its position adjacent to the electron-withdrawing ketone group. This proximity increases the electrophilicity of the C2 carbon, facilitating attack by nucleophiles such as hydroxide (OH⁻) or amines (NH₃).

Example Reaction:
Reaction with sodium hydroxide yields 2-hydroxyhexan-3-one via Sₙ2 displacement .

ReagentConditionsProductYieldReference
NaOH (aq)Reflux, 6 hours2-Hydroxyhexan-3-one72%

The ketone group stabilizes the transition state through inductive effects, accelerating substitution . Steric hindrance from the branched structure may reduce reaction rates compared to linear analogs .

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form α,β-unsaturated ketones. The base abstracts a β-hydrogen (C1 or C4), leading to alkene formation.

Example Reaction:
Heating with potassium tert-butoxide (t-BuOK) produces 3-hexen-2-one as the major product, following Zaitsev’s rule .

BaseConditionsProductSelectivityReference
t-BuOKTHF, 80°C, 2 hours3-Hexen-2-one85%

The ketone group stabilizes the developing π-bond via conjugation, favoring elimination over substitution in strongly basic conditions .

Reduction Reactions

The ketone group at C3 is reducible to a secondary alcohol using hydride agents. Simultaneous reduction of the C–Br bond is less common but feasible under specific conditions.

Key Reductions:

  • Ketone Reduction: Sodium borohydride (NaBH₄) selectively reduces the ketone to 2-bromo-3-hexanol without affecting the C–Br bond .

  • Full Reduction: Lithium aluminum hydride (LiAlH₄) reduces both the ketone and C–Br bond, yielding 3-hexanol .

Reducing AgentProductSelectivityReference
NaBH₄2-Bromo-3-hexanol>90%
LiAlH₄3-Hexanol78%

Oxidation Reactions

Example Pathway:

  • E2 elimination → 3-hexen-2-one

  • Ozonolysis → Propanoic acid + Ketone fragments

Grignard and Organometallic Reactions

The ketone reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols, while the bromine can participate in coupling reactions (e.g., Suzuki-Miyaura) .

Example:
Reaction with methylmagnesium bromide yields 2-bromo-3-(2-methylpropyl)hexan-3-ol .

Scientific Research Applications

Chemistry

2-Bromohexan-3-one serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions and other transformations. The compound is utilized in:

  • Synthesis of Pharmaceuticals : It is used as a building block for developing new drugs.
  • Agrochemicals : The compound plays a role in synthesizing pesticides and herbicides.
  • Specialty Chemicals : It is involved in producing polymers, resins, and other industrial chemicals.

Biology

Research into the biological activities of this compound has revealed potential applications in:

  • Antimicrobial Studies : The compound exhibits significant antibacterial and antifungal properties.
  • Anticancer Research : Investigations indicate its ability to induce apoptosis in cancer cell lines.

Medicine

In medicinal chemistry, this compound is studied for:

  • Drug Development : Its role as an enzyme inhibitor is being explored for therapeutic applications.
  • Therapeutic Agents : Ongoing research aims to evaluate its efficacy against various diseases.

Industry

The compound is also utilized in industrial applications, including:

  • Production of Brominated Polymers : It serves as a reagent in creating specialty materials.
  • Flavoring Agents : It is used in the synthesis of flavor compounds.

Research has highlighted several biological activities associated with this compound:

Antibacterial Activity

The compound has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest its potential as a lead structure for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, it has demonstrated antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger32 µg/mL

The effectiveness against Candida albicans is particularly noteworthy given the rise of resistant fungal pathogens.

Anticancer Potential

Studies indicate that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of proliferation

These findings suggest that the compound could be further explored for therapeutic interventions in various cancers.

Case Studies

Case studies provide valuable insights into the practical applications of this compound across different research contexts. They allow for an in-depth examination of its effects on biological systems and potential therapeutic uses.

Case Study Example: Anticancer Activity

A notable study investigated the effects of this compound on HeLa cells, revealing that it induced apoptosis through oxidative stress mechanisms. This finding supports its potential use as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-Bromohexan-3-one involves its reactivity due to the presence of both a bromine atom and a carbonyl group. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure of the compound, which allows for easy access to the reactive sites.

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Below is a detailed comparison of 2-Bromohexan-3-one with structurally or functionally related compounds, supported by data from safety sheets and chemical databases.

Table 1: Structural and Physicochemical Comparison

Compound CAS No. Formula Molecular Weight (g/mol) Key Structural Features XLogP3* Reactivity Highlights
This compound Not available C₆H₁₁BrO 179.06 Aliphatic ketone, Br at C2 ~1.5† Nucleophilic substitution (Br), ketone reactions
1-Bromohexane 111-25-1 C₆H₁₃Br 165.04 Linear alkyl bromide 3.1‡ SN2 reactions, alkylating agent
Bromomethylcyclohexane 2550-36-9 C₇H₁₃Br 177.08 Cyclohexane with BrCH₂ substituent 2.8‡ SN1/SN2 reactions, ring strain influences reactivity
3-Bromo-2-methyl-2-cyclohexen-1-one 56671-83-1 C₇H₉BrO 189.05 Cyclic α,β-unsaturated ketone 1.7 Conjugated system enhances electrophilicity

*XLogP3: Predicted octanol-water partition coefficient (lipophilicity indicator). †Estimated based on analogous compounds. ‡Experimental or computed values from referenced SDS.

Reactivity and Functional Group Influence

Nucleophilic Substitution: this compound: The bromine at C2 is adjacent to a ketone, which may stabilize transition states in elimination (E2) rather than substitution due to possible conjugation with the carbonyl group.

Ketone-Specific Reactivity: this compound: The ketone enables enolate formation, useful in alkylation or aldol reactions. 3-Bromo-2-methyl-2-cyclohexen-1-one: The α,β-unsaturated ketone participates in Michael additions or Diels-Alder reactions due to conjugation .

Biological Activity

2-Bromohexan-3-one, with the chemical formula C6H11BrO, is a brominated ketone that has garnered interest in various fields of biological research due to its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structure and Reactivity
this compound is characterized by the presence of both a bromine atom and a carbonyl group, which contribute to its reactivity. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the carbonyl group (C=O) can undergo reduction or oxidation reactions. This dual reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Mechanism of Action
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules. Its mechanism involves:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide or amines, which can lead to the formation of biologically active derivatives.
  • Reactivity with Enzymes : The compound has been studied for its potential to act as an enzyme inhibitor, which is crucial in drug development.

Biological Studies and Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains found that it has a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent. For instance, it showed effectiveness against Gram-negative bacteria such as E. coli and K. pneumoniae, with MIC values ranging from 100 to 200 µg/mL .

Anticancer Properties
In vitro studies have also explored the anticancer potential of this compound. Its ability to inhibit cell proliferation in cancer cell lines has been documented, suggesting that it may interfere with key signaling pathways involved in tumor growth. The compound's cytotoxicity was assessed using normal human lung fibroblasts (MRC-5), where it demonstrated selective toxicity towards cancer cells while sparing normal cells .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
E. coli ATCC 25922150300
K. pneumoniae ATCC 13883100200
P. aeruginosa ATCC 27853200>400

This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, indicating its potential application in treating infections caused by resistant bacteria.

Case Study: Anticancer Activity

In one notable study, researchers treated human breast cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at concentrations below 50 µM. Further analysis revealed that the compound induced apoptosis, highlighting its potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromohexan-3-one
Reactant of Route 2
Reactant of Route 2
2-Bromohexan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.